3-Bromo-6-methylbenzene-1,2-diamine

Catalog No.
S6622192
CAS No.
344595-73-9
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-methylbenzene-1,2-diamine

CAS Number

344595-73-9

Product Name

3-Bromo-6-methylbenzene-1,2-diamine

IUPAC Name

3-bromo-6-methylbenzene-1,2-diamine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3

InChI Key

HUMZPMXYUUNFIX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Br)N)N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)N
  • Search Results: A search for scientific literature on this specific molecule yields no direct results. This suggests that 3-Bromo-6-methylbenzene-1,2-diamine has not been extensively studied or reported in scientific publications.
  • Chemical Databases: Some chemical databases acknowledge the existence of the molecule and provide a CAS number (Chemical Abstracts Service) which can be used for further reference. However, information on its properties or potential applications is not available (CAS databases: ).

Future Research Possibilities

Given the lack of existing research, 3-Bromo-6-methylbenzene-1,2-diamine presents itself as a potential candidate for future scientific exploration. Here are some possibilities:

  • Organic Synthesis: The molecule possesses an interesting combination of functional groups (a bromine atom, a methyl group, and two amine groups). Researchers might explore methods for its synthesis and investigate its reactivity in various organic reactions.
  • Material Science: The presence of aromatic rings and amine groups suggests potential applications in material science. Scientists could explore if the molecule can be incorporated into polymers or other materials with specific properties.
  • Medicinal Chemistry: The diamine functionality is often found in biologically active molecules. Researchers might investigate the interaction of 3-Bromo-6-methylbenzene-1,2-diamine with biological targets to assess its potential for drug discovery.

3-Bromo-6-methylbenzene-1,2-diamine is an organic compound characterized by the molecular formula C₇H₉BrN₂. This compound features a bromine atom and a methyl group attached to a benzene ring, along with two amine groups. The presence of these functional groups makes it a versatile compound in organic synthesis and biological research.

  • Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common reagents for this process include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methylbenzene-1,2-diamine. Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typically employed.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products Formed

  • From Oxidation: Quinones or other oxidized derivatives.
  • From Reduction: 6-Methylbenzene-1,2-diamine.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 3-Bromo-6-methylbenzene-1,2-diamine possesses potential biological activities, including:

  • Antimicrobial Properties: The compound has been studied for its ability to inhibit the growth of various microorganisms.
  • Anticancer Activity: Preliminary studies suggest that it may exhibit anticancer properties, making it a candidate for further pharmaceutical exploration.

The exact mechanisms of action are still under investigation, but it is believed that the compound may interact with multiple biological targets and influence various biochemical pathways.

The synthesis of 3-Bromo-6-methylbenzene-1,2-diamine typically involves the bromination of 6-methylbenzene-1,2-diamine. This reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents include bromine or N-bromosuccinimide in solvents such as acetic acid or dichloromethane.

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. Continuous flow reactors and automated systems are often used to optimize production efficiency and yield while maintaining high purity levels.

3-Bromo-6-methylbenzene-1,2-diamine has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Its potential antimicrobial and anticancer properties make it valuable for pharmaceutical research.
  • Industrial Uses: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

The interaction studies of 3-Bromo-6-methylbenzene-1,2-diamine focus on its biochemical pathways and potential interactions with biological targets. Its role as a hydrogen atom donor positions it as both a "radical amplifier" and "radical regulator," which may initiate radical chain processes while controlling reactive radical species concentrations.

Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence its efficacy and stability in biological systems.

Several compounds share structural similarities with 3-Bromo-6-methylbenzene-1,2-diamine. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
3-Bromo-1,2-diaminobenzeneLacks the methyl groupDifferent reactivity due to absence of methyl
6-Methylbenzene-1,2-diamineLacks the bromine atomExhibits different chemical properties
3-Bromo-4-methylbenzene-1,2-diamineDifferent positioning of the methyl groupUnique reactivity patterns due to positional changes

The uniqueness of 3-Bromo-6-methylbenzene-1,2-diamine lies in the specific arrangement of its substituents (bromine and methyl groups), which confer distinct chemical reactivity and biological properties compared to its analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

199.99491 g/mol

Monoisotopic Mass

199.99491 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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